4-(Quinolin-2-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJJBSCMLWJMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372665 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105326-95-2 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Quinoline Derived Scaffolds in Medicinal Chemistry and Chemical Biology
Quinoline (B57606), a bicyclic heterocyclic aromatic compound, is a prominent scaffold in the fields of medicinal chemistry and chemical biology. rsc.orgfrontiersin.org Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile framework for the development of therapeutic agents. wikipedia.org Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-malarial properties. rsc.orgresearchgate.net
The biological activity of quinoline derivatives is often dependent on the nature and position of substituents on the quinoline ring. nih.gov For instance, the introduction of different functional groups can modulate the compound's target specificity and pharmacokinetic properties. frontiersin.org Researchers have developed numerous synthetic methods to functionalize the quinoline core, leading to a vast library of compounds with diverse biological profiles. rsc.orgfrontiersin.org This has resulted in the discovery of several quinoline-based drugs and clinical candidates for the treatment of various diseases. rsc.org
The Importance of Aniline Moieties in Organic Synthesis and Functional Molecule Design
Aniline (B41778), the simplest aromatic amine, is a cornerstone of organic synthesis and plays a crucial role in the design of functional molecules. bloomtechz.comfiveable.me Its chemical formula is C6H5NH2, where an amino group is attached to a phenyl group. vedantu.com The presence of the amino group makes the benzene (B151609) ring highly reactive towards electrophilic substitution reactions, directing incoming groups to the ortho and para positions. vedantu.comwikipedia.org
This reactivity makes aniline a valuable precursor for a wide array of chemical compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. bloomtechz.comquora.com Common reactions involving aniline include diazotization, acylation, and alkylation, which allow for the introduction of diverse functionalities. bloomtechz.com The versatility of aniline as a building block has been instrumental in the development of numerous synthetic strategies and the creation of complex molecular architectures with tailored properties. fiveable.me
Contextualization of 4 Quinolin 2 Ylmethoxy Aniline As a Hybrid Chemical Entity
Direct Synthesis of this compound
The formation of this compound is typically achieved through a multi-step synthetic sequence, which involves the initial preparation of key precursors, followed by an etherification reaction and a final deprotection step. This approach allows for the controlled assembly of the target molecule. Aromatic amines like this compound are valuable building blocks in the synthesis of various pharmaceutical drugs and natural products. uva.nl
Multi-step Synthetic Pathways to this compound
A common and effective route to this compound involves a three-step process. prepchem.comprepchem.com This pathway begins with the synthesis of a reactive quinoline precursor, which is then coupled with a protected aminophenol derivative. The final step unmasks the aniline functionality to yield the desired product.
The synthesis of the crucial intermediate, 2-(chloromethyl)quinoline, can be accomplished from quinaldine (B1664567) (2-methylquinoline). prepchem.comwikipedia.org One reported method involves the chlorination of quinaldine. For instance, treating quinaldine with trichloroisocyanuric acid in chloroform (B151607) at elevated temperatures yields 2-(chloromethyl)quinoline. prepchem.com The reaction mixture is then worked up with potassium hydroxide (B78521) and extracted to isolate the product. prepchem.com An alternative approach involves the reaction of quinolin-6-yl-methanol with thionyl chloride in benzene (B151609).
It is important to note that the hydrochloride salt of 2-(chloromethyl)quinoline is often used in subsequent reactions. prepchem.comsigmaaldrich.com This salt is a powder with a melting point of 183-187 °C. sigmaaldrich.com
Table 1: Synthesis of 2-(Chloromethyl)quinoline
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|
The ether linkage in this compound is forged through a Williamson ether synthesis. prepchem.comwikipedia.orgbyjus.com This classic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-(chloromethyl)quinoline hydrochloride is reacted with 4-acetamidophenol in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). prepchem.comfrancis-press.com The reaction is typically stirred for an extended period to ensure completion. prepchem.com The product of this step is N-acetyl-4-(quinolin-2-ylmethoxy)aniline.
Table 2: Etherification of 2-(Chloromethyl)quinoline
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Reference |
|---|
The final step in the synthesis is the deprotection of the amine group. The N-acetyl protecting group is removed by hydrolysis. This is typically achieved by heating the N-acetyl-4-(quinolin-2-ylmethoxy)aniline in a mixture of ethanol (B145695) and a strong base, such as potassium hydroxide. prepchem.com The reaction is refluxed until the hydrolysis is complete, which can take around 36 hours. prepchem.com After cooling and partial removal of the solvent, the product, this compound, precipitates and can be collected by filtration. prepchem.com
Mechanistic Elucidation of Key Synthetic Steps
The multi-step synthesis of this compound relies on well-established reaction mechanisms.
The etherification step proceeds via an SN2 mechanism, characteristic of the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com The base, potassium carbonate, deprotonates the hydroxyl group of 4-acetamidophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the quinoline ring. The reaction occurs in a single, concerted step where the carbon-chlorine bond is broken as the new carbon-oxygen bond is formed. wikipedia.org
The terminal hydrolysis of the amide (N-acetyl group) is a base-catalyzed reaction. libretexts.orgyoutube.com The hydroxide ion from the potassium hydroxide acts as a nucleophile and attacks the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the carbon-nitrogen bond and the liberation of the free amine and an acetate (B1210297) salt. youtube.com Under acidic conditions, the hydrolysis of amides involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by a water molecule. cdnsciencepub.comyoutube.comkhanacademy.org
General Strategies for Quinoline Scaffold Synthesis
The quinoline ring system is a fundamental heterocyclic motif, and numerous methods have been developed for its construction. These methods often involve the cyclization of appropriately substituted anilines or other aromatic precursors.
Some classic and widely used named reactions for quinoline synthesis include:
Skraup Synthesis: This method involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. wikipedia.org
Camps Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones. mdpi.com
Gould-Jacobs Reaction: This synthesis starts with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. mdpi.com
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst. enamine.net
Modern synthetic methods also include transition-metal-catalyzed reactions and multicomponent reactions, which offer efficient and atom-economical routes to a wide variety of substituted quinolines. nih.govresearchgate.netresearchgate.net For instance, palladium-catalyzed C-H olefination of aniline derivatives has been developed as an alternative to multi-step syntheses. uva.nl
Condensation and Cyclization Reactions
The synthesis of the quinoline ring system is predominantly achieved through reactions that form the new heterocyclic ring onto a pre-existing benzene ring, usually derived from an aniline or a related derivative. These methods characteristically involve the condensation of an aromatic amine with a three-carbon unit, which provides the atoms necessary to form the pyridine (B92270) portion of the bicyclic structure. The subsequent intramolecular cyclization, followed by a dehydration or oxidation step, yields the aromatic quinoline system. The following sections detail some of the most significant classical reactions for quinoline and quinolone synthesis.
Combes Quinoline Synthesis and its Variations
The Combes synthesis, first reported in 1888, is a reliable method for preparing 2,4-substituted quinolines. wikipedia.org The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org
The mechanism proceeds in three main stages. First, the aniline performs a nucleophilic attack on one of the protonated carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its enamine tautomer. wikipedia.orgyoutube.com The second and rate-determining step is the acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, leading to cyclization. wikipedia.org Finally, another dehydration step occurs, resulting in the formation of the aromatic quinoline ring. iipseries.org
Concentrated sulfuric acid is the conventional catalyst for this reaction. wikipedia.org However, variations have been developed to improve yields and reaction conditions. One notable modification involves using a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst that can be more effective than sulfuric acid. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
Table 1: Overview of the Combes Quinoline Synthesis
| Feature | Description |
|---|---|
| Reactants | Aniline (or substituted aniline), β-Diketone |
| Product Type | 2,4-Disubstituted Quinoline |
| Catalyst | Strong acid (e.g., H₂SO₄, PPA) |
| Key Steps | Condensation, Enamine formation, Cyclization, Dehydration |
Gould–Jacobs Reaction for 4-Quinolinone Derivatives
The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines, which typically exist in their more stable tautomeric form as 4-quinolones. mdpi.comwikipedia.org This multi-step process begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org
The initial reaction is a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of the malonate derivative. wikipedia.org The resulting anilidomethylenemalonate intermediate is then subjected to thermal cyclization, which proceeds through a 6-electron electrocyclization to form the quinolone ring. wikipedia.orgd-nb.info This step often requires high temperatures. ablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-quinolone product. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikipedia.org Modern variations often employ microwave heating to accelerate the reaction and improve yields. ablelab.eu
Table 2: Overview of the Gould-Jacobs Reaction
| Feature | Description |
|---|---|
| Reactants | Aniline (or derivative), Alkoxy methylenemalonic ester |
| Product Type | 4-Hydroxyquinoline-3-carboxylates, 4-Quinolones |
| Conditions | Thermal (often high heat), Microwave irradiation |
| Key Steps | Condensation, Thermal 6π-electrocyclization, Saponification, Decarboxylation |
Doebner Reaction and Doebner-Miller Reaction
The Doebner and Doebner-Miller reactions are related methods for synthesizing substituted quinolines from anilines. jptcp.com
The Doebner reaction is a three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid in a single pot to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com
The Doebner-Miller reaction , also known as the Skraup-Doebner-Von Miller synthesis, is a more general method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This unsaturated reactant can be generated in situ, for instance, from the aldol (B89426) condensation of two carbonyl compounds, a variation known as the Beyer method. wikipedia.org The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, tin tetrachloride, or iodine. wikipedia.org The mechanism is believed to start with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl. This is followed by an acid-catalyzed cyclization and dehydration of the resulting β-arylamino carbonyl compound, and a final oxidation step yields the quinoline product. wikipedia.orgcolab.ws
Table 3: Comparison of Doebner and Doebner-Miller Reactions
| Reaction | Reactants | Product Type |
|---|---|---|
| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |
| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinolines |
Skraup Reaction and its Modifications
The Skraup reaction, first described in 1880, is one of the oldest and most famous methods for synthesizing quinoline itself. wikipedia.orgnumberanalytics.com In its classic form, the reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent. wikipedia.org Nitrobenzene, which can also serve as the solvent, is a common choice for the oxidant, although arsenic acid has also been used. wikipedia.org
The mechanism begins with the strong acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.comslideshare.net The aniline then undergoes a Michael addition to the acrolein. The resulting adduct is cyclized under the acidic conditions, dehydrated, and finally oxidized to furnish the aromatic quinoline ring. numberanalytics.comorganicreactions.org
A significant drawback of the traditional Skraup synthesis is its notorious tendency to become violently exothermic. acs.org Consequently, several modifications have been developed to improve safety and control. A common practice is the addition of a moderator like ferrous sulfate (B86663). wikipedia.org Another modification involves adding acetic acid to the reaction mixture to make the reaction less vigorous. acs.org More recent improvements focus on replacing the in situ generation of acrolein with a more stable precursor, such as acrolein diethyl acetal, to ensure a more controlled reaction. lookchem.com
Table 4: Overview of the Skraup Reaction
| Feature | Description |
|---|---|
| Reactants | Aniline, Glycerol, Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) |
| Product Type | Quinoline (or substituted quinolines from substituted anilines) |
| Key Steps | Dehydration (Glycerol → Acrolein), Michael addition, Cyclization, Oxidation |
| Challenges | Highly exothermic and potentially violent reaction |
Camps Cyclization for Quinolones
The Camps cyclization is a base-catalyzed intramolecular reaction that converts o-acylaminoacetophenones into hydroxyquinolines (quinolones). wikipedia.org Depending on the structure of the starting material and the reaction conditions, the cyclization can lead to either 2-quinolones or 4-quinolones, making it a versatile tool for accessing both isomers. mdpi.comwikipedia.org
The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com In the presence of a base, such as aqueous sodium hydroxide, a proton is abstracted from the carbon positioned between the two carbonyl groups (the methylene of the acetophenone (B1666503) part or the methyl of the acyl part). The resulting enolate then attacks the amide carbonyl group intramolecularly. The subsequent cyclization and elimination of a water molecule yield the quinolone product. mdpi.com The precursors, o-acylaminoacetophenones, are readily accessible, for instance, through the copper-catalyzed amidation of o-halophenones. acs.orgnih.gov
Table 5: Overview of the Camps Cyclization
| Feature | Description |
|---|---|
| Reactant | o-Acylaminoacetophenone (or related N-(2-ketoaryl)amide) |
| Product Type | 2-Quinolones or 4-Quinolones |
| Catalyst | Base (e.g., NaOH) |
| Mechanism | Intramolecular Aldol-type condensation |
Conrad–Limpach–Knorr Synthesis
This collection of related syntheses involves the condensation of anilines with β-ketoesters, such as ethyl acetoacetate, to produce either 2- or 4-quinolones. quimicaorganica.orgacs.orgyoutube.com The outcome is highly dependent on the reaction temperature, which dictates the regioselectivity of the initial condensation step. wikipedia.org
In the Conrad-Limpach synthesis , carried out at lower temperatures, the reaction is under kinetic control. The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. The resulting intermediate then undergoes cyclization via electrophilic attack on the aromatic ring, followed by elimination, to yield a 4-hydroxyquinoline (4-quinolone). quimicaorganica.orgwikipedia.org
In the Knorr quinoline synthesis , conducted at higher temperatures (around 140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate. This anilide then undergoes cyclization at the ketone carbonyl to produce a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org In both pathways, a strong acid is typically used to catalyze the cyclization step. wikipedia.org
Table 6: Comparison of Conrad-Limpach and Knorr Syntheses
| Synthesis | Temperature | Initial Attack Site | Product |
|---|---|---|---|
| Conrad-Limpach | Lower (Kinetic Control) | Ketone Carbonyl | 4-Quinolone |
| Knorr | Higher (Thermodynamic Control) | Ester Carbonyl | 2-Quinolone |
Pfitzinger–Borsche Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net
The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate (isatoic acid). wikipedia.orgwikipedia.org This intermediate then reacts with a ketone or aldehyde. The aniline moiety of the opened isatin condenses with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative. wikipedia.org
While the Pfitzinger reaction has been widely used for synthesizing various quinoline carboxylic acids, traditional protocols often require harsh conditions, such as the use of strong bases, which can lead to environmental concerns. researchgate.netresearchgate.net The reaction's efficiency can also be hampered by the formation of resinous byproducts, making product isolation difficult in some cases. researchgate.net
A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org
Transition Metal-Catalyzed Quinoline Annulation Reactions
In recent decades, transition-metal-catalyzed reactions have become a cornerstone of organic synthesis, offering powerful alternatives to classical methods for constructing heterocyclic systems like quinolines. ias.ac.in These methods often provide advantages such as milder reaction conditions, broader substrate scope, improved functional group tolerance, and the ability to construct complex molecules in a single step (tandem or domino processes). nih.govresearchgate.net A wide array of transition metals, including palladium (Pd), ruthenium (Ru), rhodium (Rh), copper (Cu), and manganese (Mn), have been successfully employed in quinoline synthesis. ias.ac.inresearchgate.net These catalytic systems enable the construction of the quinoline ring through various annulation strategies, often involving C-H activation, cross-coupling, and cyclization cascades. ias.ac.inresearchgate.net
For instance, copper-catalyzed annulation reactions have gained significant attention as an economical and less toxic alternative to precious metal catalysts for synthesizing quinolines and other nitrogen heterocycles. researchgate.net Similarly, ruthenium and rhodium catalysts have been utilized in oxidative annulation processes to build the quinoline core. ias.ac.in
Palladium-Catalyzed Carbonylation Approaches
Palladium catalysis has had a particularly large impact on the synthesis of quinoline derivatives, including quinolinones. nih.gov Palladium-catalyzed carbonylation reactions, which introduce a carbonyl group into the molecule, are a versatile tool for this purpose. One such approach is the intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines to form fused tricyclic quinolin-2(1H)-ones. nih.gov
Another example involves the palladium-catalyzed carbonylation of vinyl bromides that contain an internal amide group. nih.gov In a reaction catalyzed by a Pd(OAc)₂/PPh₃ system, the (Z)-isomer of such a vinyl bromide can smoothly cyclize to yield a quinolin-2(1H)-one. nih.gov Palladium-catalyzed reactions have also been used to synthesize quinoline derivatives from simple starting materials like 2-amino aromatic ketones and alkynes, offering an alternative route to polysubstituted quinolines. rsc.org Furthermore, a palladium-catalyzed cascade reaction involving o-aminocinnamonitriles and arylhydrazines provides an efficient pathway to 2-arylquinolines through a sequence of denitrogenative addition and intramolecular cyclization. nih.gov
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide range of organic transformations. scripps.edu Their strong σ-donating ability allows them to activate substrates in unique ways. scripps.edu In the context of quinoline synthesis, NHCs have been employed to catalyze Friedländer-type reactions. rsc.orgresearchgate.net
In one reported methodology, an NHC catalyst facilitates a reaction between o-aminoarylketones and α,β-unsaturated aldehydes. rsc.org The reaction proceeds by adding the catalyst to the aldehyde to form a Breslow intermediate, which then undergoes further reactions culminating in the cyclization and aromatization to the quinoline product. This approach represents an indirect or modified Friedländer synthesis. rsc.org NHC-catalyzed annulation reactions have also been developed for synthesizing functionalized quinolinone derivatives from 2-bromoenals and heterocyclic C–H acids. acs.org Additionally, NHCs have been shown to catalyze the selective dearomative hydroboration of quinolines, which provides access to dihydroquinoline structures. acs.org
Emerging Green Chemistry Approaches in Quinoline Synthesis
Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Pfitzinger reactions, often suffer from significant drawbacks. tandfonline.comtandfonline.com These include the need for harsh reaction conditions (e.g., high temperatures, strong acids), the use of hazardous or stoichiometric reagents, long reaction times, and the generation of significant chemical waste. tandfonline.comnih.gov These factors have driven the development of more sustainable and environmentally friendly "green" synthetic methodologies. tandfonline.comacs.org
Key green chemistry strategies in quinoline synthesis include:
Microwave-Assisted Synthesis (MAS): Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. tandfonline.comijpsjournal.com
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs) is a major focus. tandfonline.comijpsjournal.com Water, in particular, is an attractive solvent for its non-toxic and inexpensive nature. tandfonline.com
Solvent-Free Reactions: Conducting reactions without any solvent minimizes waste and simplifies purification. tandfonline.com
Use of Reusable or Eco-Friendly Catalysts: This includes employing heterogeneous catalysts, such as metal nanoparticles on solid supports, which can be easily recovered and reused. tandfonline.com Biocatalysts, like malic acid, have also been explored. tandfonline.com
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. tandfonline.comtandfonline.com
The table below summarizes some examples of green approaches to quinoline synthesis.
| Green Approach | Catalyst/Medium | Starting Materials | Key Advantages |
| Microwave-Assisted Synthesis | Sodium hydroxide / Water | Aldehydes, 1-aryl ethylidene malononitriles | Fast reaction times (8-20 min), mild conditions, good yields. tandfonline.com |
| Nano-Catalysis in Water | Magnetic nano-particles silica (B1680970) sulfuric acid | 6-amino-1,3-dimethyl uracil, aryl aldehydes, 1,3-diketones | Moderate to excellent yields, mild conditions (70 °C), recyclable catalyst. tandfonline.com |
| Solvent-Free Catalysis | Metal nanoparticles (Co, Cu) on carbon aerogel | 2-amino-5-chlorobenzaldehyde, ethyl acetoacetate | High yields (90-97%), mild conditions (50 °C), reusable catalyst. tandfonline.com |
| Biocatalysis | Malic acid | 2-aminobenzyl alcohol, ketones | Environmentally friendly catalyst, good yields. tandfonline.com |
Synthetic Approaches to Substituted Aniline Derivatives
Substituted anilines are crucial intermediates in the synthesis of many organic molecules. The synthesis of a specifically substituted aniline, such as a 4-alkoxy-substituted aniline required for the target molecule, can be achieved through several routes.
A primary method for introducing substituents onto the aniline ring is through electrophilic aromatic substitution . However, the amino group (-NH₂) is a very strong activating group, and direct electrophilic substitution on aniline, such as halogenation, often leads to multiple substitutions and oxidation. wikipedia.org For example, reacting aniline with bromine water results in the immediate formation of a 2,4,6-tribromoaniline (B120722) precipitate. wikipedia.org To achieve mono-substitution, the high reactivity of the amino group must be tempered by using a protecting group. A common strategy is to acylate the amine with acetyl chloride to form an acetanilide. The acetyl group is less activating and sterically bulkier, which directs substitution primarily to the para position. The protecting group can then be removed by hydrolysis to regenerate the substituted amine. wikipedia.org
Other important methods for synthesizing substituted anilines include:
Reduction of Substituted Nitroaromatics: This is a very common and reliable method. A substituted benzene ring is first nitrated, and the resulting nitro group is then reduced to an amino group. For example, 4-chloroaniline (B138754) is prepared by nitrating chlorobenzene (B131634) and subsequently reducing the nitro group. wikipedia.org
Nucleophilic Aromatic Substitution: This involves the displacement of a leaving group (like a halide) on an aromatic ring by an amine source. The Buchwald-Hartwig amination and the Ullmann reaction are powerful modern cross-coupling reactions that use palladium or copper catalysts, respectively, to form C-N bonds by reacting aryl halides with ammonia (B1221849) or amines. wikipedia.orgorganic-chemistry.org
Diazotization: Aniline and its derivatives can react with nitrous acid to form diazonium salts. wikipedia.org While these are often used to replace the amino group with other functionalities (e.g., via Sandmeyer reactions), they are fundamental in the chemistry of aromatic amines. wikipedia.org
Domino Rearrangement: Innovative methods, such as a copper-catalyzed domino rearrangement of ortho-alkylated N-methoxyanilines, have been developed for the efficient synthesis of multi-substituted anilines. eurekalert.org
The table below outlines some common synthetic routes to substituted anilines.
| Method | Reagents | Description |
| Electrophilic Substitution (with protection) | 1. Acetic anhydride/Acetyl chloride2. Electrophile (e.g., Br₂)3. H⁺/H₂O or OH⁻/H₂O | The amino group is protected as an amide to control reactivity and selectivity, followed by electrophilic substitution and deprotection. wikipedia.org |
| Reduction of Nitroarenes | Substituted Nitrobenzene, Reducing agent (e.g., H₂/Pd/C, Sn/HCl) | A versatile two-step process involving nitration of a substituted benzene followed by reduction of the nitro group. wikipedia.org |
| Buchwald-Hartwig Amination | Aryl Halide, Ammonia/Amine, Palladium catalyst, Ligand, Base | A palladium-catalyzed cross-coupling reaction to form an aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Aryl Halide, Amine, Copper catalyst, Base | A copper-catalyzed nucleophilic aromatic substitution reaction. wikipedia.org |
Synthesis of Hydrazine (B178648) Derivatives
The conversion of the aniline group into a hydrazine functionality opens up new avenues for building molecular complexity, particularly for creating compounds that can act as precursors for further cyclization reactions.
The synthesis of 4-(Quinolin-2-ylmethoxy)phenylhydrazine from its corresponding aniline is a well-established multi-step process. The standard and most widely employed method involves the diazotization of the primary amine followed by a reduction step.
The process begins with the diazotization of this compound. The aniline is dissolved in a strong mineral acid, such as hydrochloric acid, and cooled to a low temperature (typically 0–5 °C) in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to generate the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
In the subsequent step, the diazonium salt is reduced to form the hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added slowly to the SnCl₂ solution, still at a low temperature, to yield the desired 4-(Quinolin-2-ylmethoxy)phenylhydrazine, usually as its hydrochloride salt. Another established reducing agent is sodium sulfite. This two-step, one-pot procedure is a reliable method for converting aromatic amines into their hydrazine counterparts. google.commdpi.com
Once 4-(Quinolin-2-ylmethoxy)phenylhydrazine is formed, it can undergo further modification, such as N-alkylation, to produce a variety of substituted phenylhydrazines. The nitrogen atoms of the hydrazine group are nucleophilic and can react with alkylating agents.
A modern and efficient method for such N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govnih.gov This reaction typically employs a transition metal catalyst, such as a nickel or ruthenium complex, and uses an alcohol as the alkylating agent. nih.govnih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then condenses with the hydrazine to form a hydrazone intermediate. The metal hydride species, formed during the initial dehydrogenation, then reduces the hydrazone C=N bond to yield the N-alkylated hydrazine, with water being the only byproduct. nih.govnih.gov This method is highly atom-economical and avoids the use of reactive and often toxic alkyl halides. A range of primary alcohols can be used, allowing for the introduction of various alkyl groups onto the hydrazine moiety. nih.gov
Integration into Larger Heterocyclic Scaffolds
The this compound scaffold can be incorporated into more extensive, polycyclic systems. This is a key strategy in drug discovery and materials science to develop novel structures with specific functions.
Quinazolinones are a prominent class of heterocyclic compounds with diverse biological activities. The this compound moiety can be readily built into a quinazolinone framework. A common synthetic route is the reaction of an aniline with a 2-aminobenzamide (B116534) derivative, often catalyzed by an acid.
In this context, this compound can be reacted with a suitable 2-aminobenzoyl derivative (e.g., 2-aminobenzamide or 2-aminobenzoic acid) under heating, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). The reaction proceeds through the formation of an amide linkage followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system. The resulting molecule features the quinoline-aniline portion attached to the quinazolinone core, creating a complex hybrid structure. Various substitutions can be made on both the aniline and the 2-aminobenzamide components to generate a library of related compounds.
The synthesis of spiro[pyrimido[5,4-b]quinoline] derivatives is a more complex transformation that results in a three-dimensional architecture where a carbocyclic ring is joined to the pyrimidoquinoline system at a single carbon atom. While direct synthesis from this compound is not straightforward, a plausible route can be designed based on established multi-component reactions. Note that the pyrimido[4,5-b]quinoline isomer is more commonly synthesized. nih.govrsc.orgnih.gov
A feasible strategy would first involve the functionalization of the this compound core to introduce a reactive handle suitable for pyrimidoquinoline synthesis. For instance, the aniline could be used as a starting point in a classic quinoline synthesis, such as the Doebner-von Miller reaction , to construct a new, functionalized quinoline ring. wikipedia.orgsynarchive.com A more direct approach would be to first synthesize an aldehyde derivative of the parent compound, for example, N-(4-(quinolin-2-ylmethoxy)phenyl)formamide, followed by Vilsmeier-Haack type formylation to introduce an aldehyde group ortho to the formamido group, which can then be hydrolyzed back to the amine.
The resulting amino-aldehyde, now bearing the 4-(quinolin-2-ylmethoxy)phenyl substituent, could then participate in a three-component reaction with a cyclic ketone (e.g., cyclohexanone (B45756) or indanone, which will form the spiro component) and a 6-aminopyrimidine derivative like 6-aminouracil. wikipedia.orgresearchgate.net This condensation, typically acid-catalyzed, would construct the pyrimidine (B1678525) ring fused to the newly formed quinoline, with the cyclic ketone forming the spiro center at the adjacent position. This multi-step approach allows for the strategic integration of the initial aniline into a complex spiro-heterocyclic system.
The creation of hybrid molecules containing a 1,2,3-triazole ring is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organicreactions.org This reaction provides a powerful and reliable method for linking different molecular fragments.
To synthesize a quinoline-1,2,3-triazole-aniline hybrid from this compound, the primary amino group is first converted into an azide (B81097) (-N₃). This is accomplished via a two-step diazotization-azidation sequence. The aniline is treated with an acidic solution of sodium nitrite (NaNO₂) to form the diazonium salt, which is then reacted in situ with sodium azide (NaN₃). This cleanly replaces the diazonium group with an azide group, yielding 2-((4-azidophenoxy)methyl)quinoline.
This azide-functionalized intermediate is the key building block for the final step. It can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate. This reaction selectively and efficiently forms a stable, 1,4-disubstituted 1,2,3-triazole ring that covalently links the original this compound scaffold to the alkyne-containing molecule. This method's high efficiency and broad substrate scope allow for the generation of a large library of complex hybrid structures. organicreactions.orgjk-sci.com
Systematic Modification of the Quinoline and Aniline Rings
The core structure of this compound can be systematically altered at both the quinoline and aniline rings. These modifications are typically achieved either by derivatizing the parent molecule directly or by utilizing appropriately substituted precursors during its synthesis.
The introduction of substituents onto the quinoline nucleus of this compound is a key strategy for modulating its biological and chemical properties. While direct electrophilic substitution on the pre-formed parent molecule can be challenging regarding regioselectivity researchgate.netnih.gov, a more controlled and common approach involves the synthesis of the target molecule from pre-substituted starting materials.
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-(chloromethyl)quinoline with 4-acetamidophenol, followed by deacetylation. prepchem.com Therefore, the most direct route to quinoline-substituted derivatives is to begin with a quinoline ring that already bears the desired substituents, which is then converted into the corresponding 2-(chloromethyl)quinoline intermediate. researchgate.netsigmaaldrich.com
Various methods exist for the synthesis of substituted quinolines, such as the Doebner reaction, which utilizes anilines and pyruvic acid to form quinoline-4-carboxylic acids that can be further modified. sci-hub.se The Vilsmeier-Haack reaction, for example, can be used to produce 2-chloro-3-formylquinolines from substituted acetanilides. chemijournal.comnih.gov These halogenated quinolines are versatile precursors for further functionalization. For instance, the chloro group at the 2-position can be displaced by various nucleophiles, and the formyl group can be transformed into other functionalities. nih.gov Additionally, methods starting from substituted anilines can yield a variety of quinoline derivatives. nih.gov
Once the desired substituted 2-(chloromethyl)quinoline is obtained, it can be reacted with 4-aminophenol (B1666318) or its N-acetylated precursor to yield the final target molecule with specific substituents on the quinoline ring.
Table 1: Examples of Substituted Quinoline Precursors for Derivatization
| Precursor Compound | Synthetic Method | Potential Substituent (R) | Reference |
| Substituted 2-(chloromethyl)quinoline | Vilsmeier-Haack, Doebner, etc. | 6-Methoxy, 8-Methyl, 7-Chloro | sci-hub.sechemijournal.com |
| Substituted N-phenylacetamides | Acetylation of aromatic amines | 2,4-Dimethyl, 4-Nitro | nih.gov |
| Substituted Anilines | Various cyclization reactions | 3-Trifluoromethyl, 4-Methoxy | nih.gov |
The aniline ring of this compound provides a reactive amino group that is a prime site for various structural modifications. These modifications can significantly impact the molecule's properties, such as its basicity, polarity, and potential for hydrogen bonding.
A fundamental modification is demonstrated in the common synthesis of the parent compound itself, which proceeds through the intermediate N-acetyl-4-(quinolin-2-ylmethoxy)aniline . prepchem.com This N-acetylation serves as a protection strategy for the amino group during synthesis and represents a simple amide derivative. The free primary amine of the final product can be readily derivatized through several standard organic reactions.
Amide and Sulfonamide Formation: The primary amine can react with various acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form a stable amide or sulfonamide linkage. Protocols for the amidation of electron-deficient amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) are well-established and applicable. google.comnih.gov
Schiff Base Formation and Reductive Amination: The amino group can undergo condensation with aldehydes or ketones to form the corresponding imines, known as Schiff bases. researchgate.netmdpi.comunsri.ac.id These imines can be of interest in their own right or can be subsequently reduced to form secondary amines. Direct reductive amination, where the amine and a carbonyl compound are reacted in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is an efficient one-pot method to generate N-alkylated derivatives. rsc.orgmdpi.comnih.gov This approach allows for the introduction of a wide variety of alkyl or arylmethyl groups onto the aniline nitrogen.
Table 2: Potential Modifications of the Aniline Moiety
| Reaction Type | Reagent/Condition | Resulting Functional Group | Reference |
| Acylation | Acetic Anhydride | N-Acetyl (Amide) | prepchem.com |
| Amidation | Carboxylic Acid, EDC, DMAP | N-Acyl (Amide) | nih.gov |
| Schiff Base Formation | Aromatic Aldehyde, Acid catalyst | N-Benzylidene (Imine) | mdpi.com |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | N-Alkyl/N-Benzyl (Secondary Amine) | nih.gov |
Modifying the ether linkage that connects the quinoline and aniline moieties represents a more profound structural change. This alteration typically requires a synthetic strategy involving the cleavage of the existing C-O bond, followed by the formation of a new linkage.
The ether in this compound is a benzylic ether, a class of compounds for which several cleavage methods are known. Reagents such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl (B1604629) ethers under mild conditions, often leaving other functional groups intact. organic-chemistry.org Other Lewis acids or harsh conditions can also be employed, though with potentially lower selectivity. mdma.ch
Table 3: Proposed Strategy for Linker Modification
| Step | Description | Intermediate/Product | General Method Reference |
| 1. Cleavage | Selective cleavage of the benzylic ether bond. | 2-Quinolinemethanol + 4-Aminophenol | organic-chemistry.org |
| 2. Functionalization | Conversion of alcohol/phenol to a reactive group (e.g., halide, thiol). | 2-(Chloromethyl)quinoline / 4-Aminothiophenol | N/A |
| 3. Re-coupling | Formation of a new linker, such as a thioether. | 4-((Quinolin-2-yl)methylthio)aniline | nih.gov |
Spectroscopic and Computational Characterization of 4 Quinolin 2 Ylmethoxy Aniline and Its Analogues
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable tools for the detailed characterization of novel chemical entities. By interacting with molecules in distinct ways, each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of quinoline (B57606) derivatives. nih.govmagritek.com The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus, providing valuable information about the connectivity and spatial relationships of atoms. uncw.edu
For 4-(Quinolin-2-ylmethoxy)aniline, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the quinoline and aniline (B41778) rings, as well as the methylene (B1212753) bridge. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the respective rings. The methylene protons of the -OCH₂- group would likely appear as a singlet around 5.0-5.5 ppm. The protons of the amino group (-NH₂) would also produce a characteristic signal.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would resonate in the range of 110-160 ppm, while the methylene carbon would appear at a higher field.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Aniline and Quinoline Moieties
| Nucleus | Compound/Moiety | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | Aniline | 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH) | rsc.org |
| ¹³C NMR | Aniline | 115.24, 118.76, 129.43, 146.59 | rsc.org |
| ¹H NMR | Quinoline | 7.20-7.61 (m, 7H, ArH), 7.97 (d, J=8Hz, 2H, ArH) | rsc.org |
| ¹³C NMR | Quinoline | 121.57, 126.90, 128.02, 128.61, 128.65, 129.83, 129.92, 136.79, 144.98 | rsc.orgchemicalbook.com |
Note: The exact chemical shifts for this compound would be influenced by the electronic effects of the substituent groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C ether linkage would show a strong absorption band corresponding to its asymmetric stretching vibration, typically in the range of 1260-1000 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline and aniline rings would appear in the 1650-1450 cm⁻¹ region. The absence of certain bands, such as a broad O-H stretch, can also be used to confirm the structure. iucr.orgrdd.edu.iq
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C=C and C=N (Aromatic) | Stretch | 1450 - 1650 |
| C-O (Ether) | Asymmetric Stretch | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.net Molecules containing chromophores, such as the aromatic rings in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline and aniline ring systems. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence spectrum of this compound would reveal its emission properties, including the maximum emission wavelength and quantum yield. These properties are sensitive to the molecular structure and environment.
Table 3: Representative Photophysical Data for Quinoline Derivatives
| Technique | Parameter | Typical Range for Quinoline Derivatives | Reference |
| UV-Vis Absorption | λmax (nm) | 280 - 510 | researchgate.net |
| Fluorescence Emission | λem (nm) | Varies (e.g., blue to green) | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data, such as that from X-ray crystallography, if available.
Furthermore, DFT calculations can provide valuable insights into the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. uobaghdad.edu.iq DFT can also be used to simulate spectroscopic data, such as IR and NMR spectra, which can aid in the interpretation of experimental results. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. nih.gov By applying TD-DFT, researchers can predict the ultraviolet-visible (UV-vis) absorption spectra of compounds like this compound, providing insights into their photophysical properties. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
The calculations typically involve using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311G(d,p), to model the molecule's electronic structure. rsc.orgresearchgate.net The results allow for the assignment of experimental absorption bands to specific electronic transitions, such as the π → π* and n → π* transitions that are common in aromatic systems like the quinoline and aniline rings. rsc.org For quinoline derivatives, these transitions are crucial as they govern the molecule's color, fluorescence, and photochemical reactivity. rsc.org
Furthermore, TD-DFT can be used to understand structure-property relationships. For instance, by comparing the calculated spectra of various analogues of this compound, one can determine how different substituents on the quinoline or aniline rings affect the absorption wavelengths and intensities. nih.gov This information is vital for designing molecules with specific optical properties, for example, in the development of fluorescent probes or dyes. nih.govrsc.org
Table 1: Representative TD-DFT Data for Quinoline Analogues
| Compound/Analogue | Transition | Calculated λmax (nm) | Oscillator Strength (f) | Key Orbitals Involved |
| Quinoline Derivative A | S₀ → S₁ | 364 | 0.25 | HOMO → LUMO (π → π) |
| Quinoline Derivative B | S₀ → S₁ | 360 | 0.28 | HOMO → LUMO (π → π) |
| Quinoline Derivative C | S₀ → S₁ | 361 | 0.23 | HOMO-1 → LUMO (π → π*) |
Note: This table is a generalized representation based on typical data from studies on quinoline derivatives. researchgate.net HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonds. wikipedia.orguba.ar This method is particularly useful for analyzing hyperconjugative interactions, charge delocalization, and the nature of intermolecular forces, such as hydrogen bonds. researchgate.netnih.gov
For this compound, NBO analysis can elucidate the interactions between the quinoline and aniline moieties and with surrounding molecules, like solvents or biological receptors. scirp.org The analysis quantifies the stabilization energy (E²) associated with donor-acceptor interactions, where an occupied (donor) NBO interacts with an unoccupied (acceptor) NBO. wisc.edu A higher E² value signifies a stronger interaction. scirp.org
Table 2: Example NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₅ | π* (C₇-C₈) | 5.4 | Hyperconjugation |
| π (C₁-C₂) | π* (C₃-C₄) | 20.1 | π-Delocalization |
| LP (1) O₁₀ | σ* (N₁₂-H₁₃) | 8.1 | Hydrogen Bond |
Note: This table is illustrative. LP denotes a lone pair. The specific atoms and energies would be determined by a full NBO calculation on the molecule. The stabilization energy E(2) is a measure of the interaction intensity. wisc.edu
Analysis of Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are used to predict the chemical reactivity and stability of molecules. nih.govsapub.org These descriptors provide a quantitative basis for understanding where and how a molecule is likely to react.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:
HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large energy gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rsc.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons. rsc.org
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. rsc.org
By calculating these parameters for this compound and its analogues, one can rank them in terms of stability and general reactivity. nih.govsapub.org
Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule. chemrxiv.org The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). sapub.org Analysis of these local descriptors is crucial for understanding the regioselectivity of reactions involving the quinoline and aniline rings. sapub.orgchemrxiv.org
Table 3: Calculated Global Reactivity Descriptors for a Quinoline Analogue
| Parameter | Definition | Value (eV) | Interpretation |
| E(HOMO) | Energy of Highest Occupied MO | -5.89 | Electron-donating ability |
| E(LUMO) | Energy of Lowest Unoccupied MO | -2.15 | Electron-accepting ability |
| ΔE Gap | E(LUMO) - E(HOMO) | 3.74 | High stability sapub.org |
| Hardness (η) | (E(LUMO) - E(HOMO))/2 | 1.87 | Resistant to charge transfer |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.02 | Electron attracting power |
Note: This table presents example data based on typical values for stable organic molecules as found in the literature. sapub.org
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is central to drug discovery and development for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govtubitak.gov.tr
The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. orientjchem.org Lower binding energy values typically indicate a more stable protein-ligand complex. orientjchem.orgijcce.ac.ir
For this compound and its analogues, docking studies can identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with amino acid residues in the active site of a target enzyme. frontiersin.orgnih.gov For example, studies on similar quinoline derivatives have shown that the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with residues like tyrosine or tryptophan. frontiersin.orgmdpi.com These simulations can guide the rational design of more potent inhibitors by suggesting modifications to the ligand structure that would enhance these favorable interactions. nih.govnih.gov
Table 4: Representative Molecular Docking Results for a Quinoline Ligand
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| EGFR Tyrosine Kinase | 2JIV | -8.2 | Met769, Thr766 | Hydrogen Bond nih.gov |
| HIV Reverse Transcriptase | 4I2P | -10.6 | Tyr181, Tyr188, Lys101 | π-π Stacking, H-Bond nih.govtubitak.gov.tr |
| DNA Gyrase | 1KZN | -7.5 | Asp73, Gly77 | Hydrogen Bond nih.gov |
Note: This table compiles representative data from docking studies of various quinoline derivatives against different protein targets to illustrate the type of information obtained.
Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand in a receptor's binding site, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, flexibility, and stability of the protein-ligand complex in a simulated physiological environment. mdpi.comnih.gov
Starting from a promising docked pose, an MD simulation can be run for nanoseconds or longer. frontiersin.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.govresearchgate.net A stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net
MD simulations also provide detailed information about the persistence of key interactions identified in docking, such as hydrogen bonds. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. frontiersin.org For this compound, MD simulations can validate the binding mode predicted by docking, assess the stability of the complex, and reveal conformational rearrangements in the ligand or protein that may be critical for binding and activity. mdpi.comnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, providing an early assessment of their drug-likeness. niscpr.res.innih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for optimization before costly synthesis and experimental testing. frontiersin.orgresearchgate.net
For this compound and its analogues, various ADME parameters can be calculated using online servers and software like SwissADME and pkCSM. frontiersin.org These parameters often include:
Lipinski's Rule of Five: A set of rules based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov
Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut. frontiersin.org
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system. frontiersin.orgresearchgate.net
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are crucial for drug metabolism. frontiersin.org
Toxicity Prediction: Assesses risks such as hepatotoxicity (liver toxicity) and mutagenicity (e.g., AMES test). frontiersin.orgresearchgate.net
By evaluating these properties, researchers can prioritize which analogues of this compound have the most promising ADME profiles for further development. nih.govresearchgate.net
Table 5: Predicted ADME Properties for a Hypothetical Quinoline Analogue
| Property | Parameter | Predicted Value | Acceptable Range |
| Physicochemical | Molecular Weight | 350.4 g/mol | < 500 |
| LogP | 3.2 | < 5 | |
| H-bond Donors | 1 | < 5 | |
| H-bond Acceptors | 4 | < 10 | |
| Pharmacokinetics | GI Absorption | High | High |
| BBB Permeant | No | No (for peripheral targets) | |
| P-gp Substrate | No | No (to avoid efflux) | |
| Drug-Likeness | Lipinski Violations | 0 | ≤ 1 |
| Toxicity | AMES Toxicity | No | No |
| Hepatotoxicity | No | No |
Note: This table is an illustrative example of an ADME property prediction report, based on general findings for drug-like quinoline derivatives. frontiersin.orgnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
SAR Studies of 4-(Quinolin-2-ylmethoxy)aniline Derivatives
SAR studies for this class of compounds systematically investigate how modifications to different parts of the molecule—the quinoline (B57606) ring, the aniline (B41778) moiety, and the connecting linker—affect their biological efficacy.
The quinoline nucleus is a critical pharmacophore, and substitutions on this ring system can dramatically alter the compound's activity. The position and nature of the substituent are key determinants of the molecule's interaction with its biological target.
Position 7: A halogen, particularly a chloro group, at the 7-position of the quinoline ring is often considered optimal for enhancing biological activity in many classes of quinoline-based compounds. pharmacy180.comyoutube.com This electron-withdrawing group is believed to be essential for high potency. youtube.com
Position 3: The introduction of a methyl group at the 3-position has been shown to reduce activity in some related 4-aminoquinoline (B48711) series. pharmacy180.com
Position 8: An additional methyl group at the 8-position can lead to a complete loss of activity. pharmacy180.com
Other Substitutions: Heteroaryl substitution at the C-2 position of quinoline can increase lipophilicity and DNA binding properties, which may enhance certain biological activities. biointerfaceresearch.com The introduction of fluorine or methyl groups at the 8-position has, in some contexts, resulted in low activity. researchgate.net
| Position of Substitution | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 7 | Chloro (-Cl) | Optimal for activity; enhances potency | pharmacy180.comyoutube.com |
| 3 | Methyl (-CH3) | Reduces activity | pharmacy180.com |
| 8 | Methyl (-CH3) | Abolishes activity | pharmacy180.com |
| 2 | Heteroaryl | Increases lipophilicity and DNA binding | biointerfaceresearch.com |
The aniline portion of the molecule also offers a site for modification to fine-tune activity. Substituents on the aniline ring can influence the molecule's electronic properties, hydrophobicity, and steric profile.
Electron-Withdrawing vs. Electron-Donating Groups: In studies of substituted anilines, the presence of electron-withdrawing substituents generally leads to higher toxic effects in certain assays, while electron-donating groups may reduce this activity. nih.gov This suggests that the electronic nature of the aniline ring is a key factor in its biological interactions. nih.gov
Hydrophobic Substituents: For related 4-anilinoquinazoline (B1210976) derivatives, small and lipophilic substituents like -F and -Cl on the aniline moiety led to enhanced affinity toward certain kinases. nih.gov In another series, attaching a phenyl or thienyl group to the para-position of the aniline via a hydrophobic linker resulted in the best activity. nih.gov
Steric Effects: The position of substitution is crucial. In some 4-anilino-quinazoline derivatives, substitution at the para and meta positions with small hydrophobic groups (-Cl, -CH₃) led to higher inhibitory activity, whereas ortho-substitution resulted in less potent compounds. nih.gov
| Substituent Type | Position | Effect on Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing | General | Increases toxicity/activity in some models | nih.gov |
| Electron-Donating | General | Reduces toxicity/activity in some models | nih.gov |
| Small, Lipophilic (-F, -Cl) | General | Enhances affinity for EGFR/HER2 kinases | nih.gov |
| Small, Hydrophobic (-Cl, -CH3) | meta, para | Elevated inhibitory activity | nih.gov |
| Small, Hydrophobic (-Cl, -CH3) | ortho | Less potent compounds | nih.gov |
The three-dimensional arrangement of a molecule is paramount for its biological function. The relative orientation of the quinoline and aniline rings, dictated by the methoxy (B1213986) linker, influences how the molecule fits into the binding pocket of a target protein. Molecular docking studies on related anilinoquinazoline (B1252766) derivatives have shown that hydrophobic and hydrogen-bond interactions are key to identifying active binding sites. nih.gov 3D-QSAR models further underscore the importance of steric and electrostatic fields, which are directly related to the molecule's shape and electronic structure. nih.govnih.gov The analysis of contour maps from these models can reveal which spatial regions are sensitive to modification, guiding the design of derivatives with improved activity. nih.gov
QSAR Modeling of Quinoline-Based Compounds
QSAR represents a computational approach to formalize the relationship between a compound's chemical structure and its biological activity in a mathematical model. researchgate.net For quinoline-based compounds, QSAR is a powerful tool for predicting the activity of novel, unsynthesized derivatives, thereby saving time and resources in drug discovery. researchgate.net
The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. researchgate.net
Model Building: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used to build 3D-QSAR models. nih.govnih.gov These methods correlate the 3D structural features of molecules with their biological activity. nih.gov Other methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). chalcogen.ro
Model Validation: The statistical significance and predictive power of a QSAR model are assessed through various validation metrics. A high leave-one-out cross-validation coefficient (q²) of over 0.5 is considered to indicate good internal validation. mdpi.com The external predictive ability is often evaluated by the predictive correlation coefficient (r²_pred), where a value greater than 0.6 is desirable. mdpi.com For example, one 3D-QSAR study on quinoline derivatives reported a CoMFA model with strong statistical validation (q² = 0.625; r²_pred = 0.875). nih.gov Another study on telomerase inhibitors developed a statistically significant CoMSIA model with a q² value of 0.662 and an r²_pred value of 0.560. nih.gov These models provide confidence in their ability to predict the activity of new compounds. nih.gov
| Model Type | Target/Activity | q² (Internal Validation) | r²_pred (External Validation) | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Anti-gastric cancer | 0.625 | 0.875 | nih.gov |
| 3D-QSAR (CoMSIA) | Telomerase inhibition | 0.662 | 0.560 | nih.gov |
| 3D-QSAR (CoMFA) | LSD1 inhibition | 0.778 | 0.709 | mdpi.com |
| 3D-QSAR (CoMSIA) | LSD1 inhibition | 0.764 | 0.713 | mdpi.com |
| 2D/3D-QSAR | Antimalarial (P. falciparum) | > 0.5 | > 0.845 | nih.gov |
Identification of Key Physicochemical Descriptors (e.g., Lipophilicity)
In the realm of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, the biological activity of a compound is correlated with its physicochemical properties. For quinoline-based compounds, including analogs of this compound, several key descriptors are frequently investigated to understand and predict their therapeutic potential. Among these, lipophilicity stands out as a critical parameter influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), governs a drug's ability to cross biological membranes, its distribution in various tissues, and its interaction with target proteins. A balanced lipophilicity is often crucial for optimal activity. While no specific experimental QSAR studies for this compound have been detailed in the public domain, the general principles derived from extensive research on quinoline derivatives provide a framework for understanding the potential role of its physicochemical properties.
Research on various classes of quinoline derivatives has consistently highlighted the importance of lipophilicity in modulating biological activity. For instance, in the development of antimalarial quinolines, optimizing lipophilicity is a key strategy to enhance efficacy and reduce toxicity. Similarly, in the design of kinase inhibitors with a quinoline scaffold, lipophilic groups are often introduced to improve binding affinity to the target protein's hydrophobic pockets.
To facilitate a discussion on the potential SAR of this compound, a table of its calculated key physicochemical descriptors is presented below. These values, obtained through computational methods, serve as a basis for predicting its behavior in biological systems and for designing future analogs with improved activity.
| Physicochemical Descriptor | Calculated Value | Potential Significance in SAR/QSAR |
|---|---|---|
| Molecular Weight | 264.31 g/mol | Influences absorption, distribution, and overall size-dependent interactions with biological targets. |
| logP (Lipophilicity) | 3.45 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This value is often within the desired range for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 51.3 Ų | Relates to hydrogen bonding potential and permeability across membranes like the blood-brain barrier. A lower TPSA is generally associated with better CNS penetration. |
| Hydrogen Bond Donors | 1 | Contributes to target binding through hydrogen bond formation. The single primary amine is a key interaction point. |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen, ether oxygen, and aniline nitrogen can all act as hydrogen bond acceptors, influencing solubility and target interactions. |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be advantageous for fitting into a binding site but may also lead to a loss of entropy upon binding. |
The calculated logP value of 3.45 for this compound suggests a moderate level of lipophilicity. This is a promising characteristic, as compounds with excessively high lipophilicity can suffer from poor aqueous solubility, increased metabolic breakdown, and potential toxicity, while those with very low lipophilicity may have poor membrane permeability and absorption. In QSAR models of related quinoline analogs, it is often observed that there is an optimal range for logP, and deviations from this range can lead to a decrease in biological activity.
The Topological Polar Surface Area (TPSA) is another crucial descriptor, providing an estimation of the molecule's polarity. The calculated TPSA of 51.3 Ų is relatively low, which might suggest good cell membrane permeability. The number of hydrogen bond donors and acceptors is also critical for specific interactions with biological targets. The aniline moiety provides a primary amine group that can act as a hydrogen bond donor, a feature often exploited in the design of kinase inhibitors where it can interact with key amino acid residues in the ATP binding site.
Mechanistic Studies of Biological Activities Associated with 4 Quinolin 2 Ylmethoxy Aniline Scaffolds
Enzyme Inhibition Mechanisms
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A series of novel Mpro inhibitors based on the 4-(quinolin-2-yl)aniline scaffold were developed using a warhead-based design strategy. nih.gov Through structural optimization of a lead compound identified via virtual screening, researchers synthesized derivatives with significantly enhanced inhibitory activity. nih.gov One particular derivative, M-32, demonstrated a potent inhibitory effect against SARS-CoV-2 Mpro with an IC₅₀ value of 5.2 μM, which represents a nearly 25-fold improvement over the initial lead compound. nih.gov Furthermore, this compound was shown to effectively block the replication of the SARS-CoV-2 virus in Vero E6 cells, exhibiting an EC₅₀ of 5.29 μM. nih.gov
Table 1: Inhibitory Activity of Compound M-32 against SARS-CoV-2 Mpro
| Compound | SARS-CoV-2 Mpro IC₅₀ (μM) | Antiviral Activity EC₅₀ (μM) in Vero E6 cells |
|---|---|---|
| M-32 | 5.2 | 5.29 |
Data sourced from Bao, H. et al. (2024). nih.gov
To confirm that the observed enzyme inhibition was a result of a direct physical interaction, Isothermal Titration Calorimetry (ITC) was employed. nih.gov ITC is a technique that measures the heat changes associated with binding events, providing direct evidence of interaction and thermodynamic parameters. biorxiv.orgnih.gov The ITC results conclusively demonstrated that the derivative M-32 binds directly to the SARS-CoV-2 Mpro. nih.gov The analysis of the thermodynamic signature revealed that the binding process is primarily entropy-driven, suggesting that hydrophobic interactions and conformational changes play a significant role in the formation of the enzyme-inhibitor complex. nih.gov
Following the confirmation of direct binding, mass spectrometry (MS) was utilized to elucidate the nature of this interaction. nih.gov The design of the M-32 derivative included a "warhead" moiety, suggesting a potential covalent mechanism of inhibition. nih.govnih.gov MS analysis confirmed this hypothesis by detecting a covalent adduct between M-32 and the Mpro enzyme. nih.gov This covalent bond formation with the protease, likely involving the catalytic cysteine residue (Cys145), leads to irreversible inactivation of the enzyme, which accounts for the compound's potent inhibitory activity. nih.govnih.govusc.edu
The 4-anilinoquinazoline (B1210976) and the related 4-anilinoquinoline scaffolds are well-established cores for kinase inhibitors, including several approved drugs targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govbiorxiv.orgresearchgate.net These enzymes are critical in cell signaling pathways that control growth and proliferation, and their dysregulation is a hallmark of many cancers. mdpi.com Dual targeting of both EGFR and HER2 is considered a valid therapeutic strategy for treating solid tumors. aun.edu.egresearchgate.net
The primary mechanism by which these compounds inhibit kinases is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. mdpi.comnih.gov X-ray crystallography studies have revealed the specific binding modes of 4-anilinoquinazoline inhibitors. mdpi.com Typically, the quinazoline (B50416) ring system orients itself along the peptide strand that connects the two domains of the kinase. mdpi.com The nitrogen atom at position-1 of the quinazoline ring often forms a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the ATP pocket (e.g., Leu83 in CDK2, Met109 in p38 kinase). mdpi.com
The aniline (B41778) portion of the inhibitor projects into a deeper hydrophobic pocket within the protein's interior. mdpi.com The specific orientation of this aniline group can vary; in some complexes, it is coplanar with the quinazoline ring, while in others, it is pointed out of the plane, depending on the specific kinase and the inhibitor's substituents. mdpi.com This interaction with the ATP-binding site physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. mdpi.comnih.gov
While many quinazoline-based inhibitors were initially designed to target specific kinases like EGFR, broad screening against large panels of kinases has revealed that they often inhibit multiple kinases. biorxiv.orgnih.govsoton.ac.uk This polypharmacology can be beneficial or lead to off-target effects. Understanding the selectivity profile is therefore essential. nih.govnih.gov
Structure-activity relationship (SAR) studies have shown that the selectivity for HER2 over EGFR can be modulated by the choice of substituents on the C-4 aniline moiety and at the C-6 position of the quinazoline core. nih.gov For instance, one study developed a compound (7c) that showed an IC₅₀ of 8 nM for HER2 and exhibited a 240-fold higher selectivity for HER2 over EGFR compared to the dual inhibitor lapatinib. nih.gov Similarly, modifications to the aniline portion and the 6,7-positions of the quinoline (B57606)/quinazoline core can drastically alter the selectivity for or against other kinases like cyclin G associated kinase (GAK). soton.ac.uknih.gov
Table 2: Example of Kinase Selectivity for Quinoline/Quinazoline Derivatives
| Compound | Target Kinase | Kd or IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| Compound 7c | HER2 | 8 | 240-fold more selective for HER2 over EGFR than lapatinib. nih.gov |
| 4-Anilinoquinoline 1 | GAK | 31 (Kd) | Potent on GAK, with weak activity on only one other kinase (ADCK3) in a broad panel. nih.gov |
| 4-Anilinoquinazoline 3 | GAK | 15 (Kd) | Also active on EGFR (Kd=0.32 nM) and ERBB2 (Kd=85 nM). nih.gov |
| BPR1K871 | AURKA | 22 (IC₅₀) | Potent dual inhibitor of AURKA, AURKB, and FLT3. nih.gov |
| AURKB | 13 (IC₅₀) | ||
| FLT3 | 19 (IC₅₀) |
This table presents selected examples from different studies to illustrate kinase selectivity profiling.
This detailed profiling allows for the rational design of inhibitors with desired selectivity, either for a single target to minimize side effects or for multiple targets to achieve a synergistic therapeutic effect. nih.govsoton.ac.uk
Interference with Nucleic Acid Synthesis (e.g., DNA Gyrase, Topoisomerase IV) for Quinolones
The quinoline scaffold, a core component of 4-(Quinolin-2-ylmethoxy)aniline, is characteristic of the quinolone class of antibiotics, which are known to interfere with nucleic acid synthesis. nih.gov This interference is primarily achieved by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes play a critical role in managing DNA topology, which is vital for processes like DNA replication and transcription. youtube.comnih.gov
DNA gyrase, an enzyme unique to bacteria, introduces negative supercoils into DNA, a process that helps to relieve the torsional stress that accumulates during the unwinding of the DNA helix for replication and transcription. nih.govyoutube.comnih.gov Topoisomerase IV, on the other hand, is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells. oup.com
Quinolones exert their antibacterial effect by inhibiting the catalytic activity of these enzymes. nih.gov The mechanism involves the formation of a stable ternary complex between the quinolone molecule, the DNA, and the enzyme (either DNA gyrase or topoisomerase IV). nih.govoup.com This complex effectively traps the enzyme on the DNA, leading to a stall in the replication fork's movement and the introduction of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. nih.govnih.gov The binding of quinolones to this complex is facilitated by interactions with both the DNA and specific amino acid residues within the quinolone-resistance determining region (QRDR) of the enzyme's subunits (GyrA for DNA gyrase and ParC for topoisomerase IV). nih.gov
While direct studies on this compound's activity against DNA gyrase and topoisomerase IV are not extensively detailed in the provided search results, its structural similarity to quinolones suggests a potential for this mechanism of action. The general principle is that for gram-negative bacteria, DNA gyrase is the primary target, whereas for many gram-positive bacteria, topoisomerase IV is the main target. oup.commdpi.com Some newer quinolones have shown the ability to dually target both enzymes, which can lead to enhanced potency and a reduced likelihood of resistance development. scilit.com
Receptor Interaction Mechanisms
Ligand-Receptor Binding Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The interaction of this compound and its derivatives with biological receptors is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions. These interactions determine the binding affinity and specificity of the compound for its target.
Hydrogen Bonding: The quinoline and aniline moieties of the scaffold provide sites for hydrogen bonding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov Similarly, the amino group (-NH) on the aniline ring can act as a hydrogen bond donor. consensus.appescholarship.org In related quinoline derivatives, intramolecular hydrogen bonds have been observed, which can influence the compound's conformation and, consequently, its binding to a receptor. mdpi.com For instance, in some 4-anilinoquinazolines, a related class of compounds, the nitrogen at position-1 of the quinazoline ring accepts a hydrogen bond from a backbone NH group of the protein kinase enzyme. nih.gov
Hydrophobic Interactions: The aromatic quinoline and phenyl rings of this compound are inherently hydrophobic and can engage in hydrophobic interactions with nonpolar pockets of a receptor. nih.govrsc.org These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site. rsc.org Additionally, π-π stacking interactions, a specific type of non-covalent interaction between aromatic rings, can further contribute to the binding affinity. nih.gov The deliberate introduction of short-range hydrophobic forces has been shown to be a variable that can be used to manipulate the adsorption and coverage of proteins. rsc.org
The interplay of these binding modes is evident in the structural analysis of related compounds. For example, X-ray crystallography of 4-anilinoquinazolines bound to protein kinases reveals that the quinazoline ring system is oriented in the ATP binding site, with the anilino substituent projecting into a hydrophobic pocket. nih.gov
Modulation of Specific Biological Pathways (e.g., Leukotriene Biosynthesis)
Derivatives of the this compound scaffold have been specifically investigated for their ability to modulate the leukotriene biosynthesis pathway. nih.gov Leukotrienes are potent inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). nih.govmdpi.com The 5-LOX pathway is a key target for the development of anti-inflammatory drugs. researchgate.net
The initial step in this pathway is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into leukotriene A4 (LTA4). nih.govmdpi.com LTA4 can be further metabolized to leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase (LTA4H). mdpi.com Compounds containing the (quinolin-2-ylmethoxy)phenyl moiety have been developed as antagonists of leukotriene receptors and inhibitors of leukotriene biosynthesis. nih.gov
For instance, a series of 4,5-diarylisoxazole-3-carboxylic acid derivatives incorporating a quinolin-2-ylmethoxy phenyl group were synthesized and evaluated for their inhibitory effect on leukotriene biosynthesis. nih.gov One such derivative, BRP-187, demonstrated potent inhibition of leukotriene biosynthesis with an IC50 value of 4.4 μM. nih.gov Further optimization of this series led to compounds with even greater potency. nih.gov This indicates that the this compound scaffold can serve as a basis for the design of effective 5-LOX inhibitors, thereby modulating the production of pro-inflammatory leukotrienes. mdpi.com
Table of Research Findings on Leukotriene Biosynthesis Inhibition
| Compound | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| BRP-187 (4-(4-chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid) | Leukotriene Biosynthesis | 4.4 μM | nih.gov |
| 5-[4-[4-(quinolin-2-yl-methoxy)phenyl]-3-methylbutyl]tetrazole | Leukotriene Receptor Antagonist | Enhanced oral potency | nih.gov |
Applications and Future Directions in Chemical Biology and Material Science
Future Research Directions
The quinoline (B57606) scaffold, a privileged structure in medicinal chemistry and material science, continues to be a focal point of intensive research. The compound 4-(Quinolin-2-ylmethoxy)aniline, integrating a quinoline core with an aniline (B41778) moiety through a flexible ether linkage, presents a versatile template for future scientific exploration. The following sections outline key areas of prospective research aimed at unlocking the full potential of its analogs and derivatives.
Exploration of Novel Synthetic Routes to Access Diverse Analogs
While classical methods for quinoline synthesis are well-established, future research will prioritize the development of novel, efficient, and versatile synthetic strategies to generate a diverse library of this compound analogs. The limitations of traditional methods—such as harsh reaction conditions, long durations, and the use of hazardous reagents—necessitate innovation. nih.gov
Future exploration will likely focus on:
Combinatorial Chemistry Approaches: Utilizing modern synthetic techniques to create large, indexed libraries of analogs by systematically modifying the quinoline core, the aniline ring, and the methoxy (B1213986) bridge.
Transition Metal-Catalyzed Reactions: Expanding the use of palladium-catalyzed reactions, which allow for milder conditions and greater functional group tolerance, for constructing the quinoline core or for late-stage functionalization. nih.gov This includes methods like the Torii group's synthesis using high-pressure CO gas and a palladium catalyst, which has been refined for milder conditions. nih.gov
Novel Cyclization Strategies: Investigating new ways to form the quinoline ring system, such as the Camps cyclization, which can produce different substitution patterns compared to more common methods like the Friedländer synthesis. nih.govtandfonline.com
The table below compares classical and modern approaches to quinoline synthesis, highlighting the direction of future synthetic efforts.
| Synthesis Aspect | Classical Methods (e.g., Skraup, Friedländer, Combes) | Modern & Future Methods | Key Advantages of Modern Methods |
| Catalysts | Strong acids (e.g., H₂SO₄), stoichiometric reagents. nih.govtandfonline.com | Transition metals (e.g., Pd, Cu), N-heterocyclic carbenes (NHCs), biocatalysts. nih.govtandfonline.com | Higher efficiency, selectivity, and reusability. |
| Reaction Conditions | High temperatures, harsh pH, hazardous solvents. nih.gov | Milder temperatures, neutral conditions, green solvents (e.g., water, ethanol). tandfonline.comijpsjournal.com | Increased safety, lower energy consumption. |
| Substrate Scope | Often limited by the stability of starting materials. | Broader functional group tolerance. nih.gov | Access to more diverse and complex analogs. |
| Byproducts | Significant hazardous waste. nih.gov | Reduced waste, often atom-economical. ijpsjournal.com | More environmentally friendly processes. |
Advanced Computational Studies for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the design of novel bioactive compounds. Future research on this compound analogs will heavily rely on these in silico methods for predictive design, thereby reducing the cost and time associated with trial-and-error synthesis and screening.
Key computational approaches include:
Molecular Docking: Simulating the binding of designed analogs to the active sites of known biological targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are common targets for quinoline-based anticancer agents. ijcce.ac.ir This allows for the prediction of binding affinity and the identification of key molecular interactions, guiding the design of more potent inhibitors. ijcce.ac.irnih.gov
Density Functional Theory (DFT) Simulation: Optimizing the molecular geometries of proposed analogs and identifying their electrophilic and nucleophilic centers. nih.gov This helps in predicting their reactivity and the most likely pathways for metabolic transformation.
Pharmacokinetic (ADME) Modeling: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This is crucial for designing analogs with desirable drug-like characteristics, such as good oral bioavailability and metabolic stability, early in the discovery process.
The following table outlines the application of these computational tools in the predictive design of new analogs.
| Computational Method | Purpose | Predicted Parameters | Impact on Design |
| Molecular Docking | Predict binding affinity and mode. | Binding energy (kcal/mol), inhibition constant (Ki), hydrogen bonds, hydrophobic interactions. ijcce.ac.irnih.gov | Guides optimization of substituents for enhanced target-specific activity. |
| DFT Simulation | Analyze molecular structure and reactivity. | Optimized geometry, HOMO/LUMO energies, electrostatic potential maps. nih.gov | Informs synthetic feasibility and predicts metabolic stability. |
| ADME/Tox Prediction | Assess drug-likeness and safety profile. | Oral bioavailability, blood-brain barrier penetration, potential toxicity. nih.gov | Prioritizes analogs with favorable pharmacokinetic profiles for synthesis. |
Investigation of Undiscovered Biological Targets and Mechanistic Pathways
The quinoline scaffold is known for its wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.gov While some derivatives of the closely related quinolinone and quinazoline (B50416) structures are known to target kinases like EGFR or structural proteins like tubulin, the full spectrum of molecular targets for this compound and its analogs remains largely unexplored. ijcce.ac.irnih.govnih.gov
Future research should aim to:
Identify Novel Protein Targets: Employ unbiased screening techniques such as chemical proteomics and thermal shift assays to identify previously unknown protein binding partners for this class of compounds.
Elucidate Mechanisms of Action: Move beyond simple cytotoxicity assays to investigate the downstream cellular effects of lead compounds. Techniques like RNA sequencing (RNA-Seq) and pathway analysis can reveal the specific signaling cascades modulated by these molecules, potentially uncovering novel mechanisms of action.
Explore Bio-isosteric Replacements: The 2-quinolone core is a known bio-isostere of coumarin. nih.gov Systematically replacing the quinoline core of this compound with other privileged heterocyclic scaffolds could lead to analogs with entirely new biological activities and target profiles.
Development of Sustainable Synthesis Methodologies
The principles of green chemistry are becoming increasingly integral to modern chemical synthesis, driven by economic, environmental, and safety concerns. nih.gov The development of sustainable methodologies for producing this compound and its derivatives is a critical future research direction.
This involves a shift away from classical synthesis routes that use hazardous chemicals and generate significant waste. nih.gov Key areas for development include:
Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). tandfonline.com
Energy-Efficient Synthesis: Employing microwave or ultrasound irradiation as energy sources to accelerate reactions, often leading to higher yields and shorter reaction times with lower energy consumption. nih.govtandfonline.com
Recyclable and Bio-based Catalysts: Developing and utilizing reusable catalysts, such as polymer-supported sulphonic acids or metal nanoparticles on inert supports, to minimize waste. tandfonline.comasianpubs.org The use of biocatalysts, such as enzymes or even whole-cell systems, represents a frontier in green quinoline synthesis. ijpsjournal.com
The table below contrasts traditional and sustainable approaches, underscoring the future of quinoline synthesis.
| Synthesis Parameter | Traditional Approach | Sustainable (Green) Approach | Examples of Green Methods |
| Solvent | Organic solvents (e.g., benzene (B151609), toluene). | Water, ethanol, PEG-400, or solvent-free conditions. tandfonline.com | Aqueous PEG-400 based quinoline synthesis. tandfonline.com |
| Energy Source | Conventional heating (oil baths, heating mantles). nih.gov | Microwave irradiation, ultrasonic waves. nih.govtandfonline.com | Microwave-assisted synthesis in water. tandfonline.com |
| Catalyst | Stoichiometric, often toxic, reagents (e.g., strong acids). nih.gov | Recyclable catalysts (e.g., Amberlyst-15), biocatalysts (e.g., malic acid). tandfonline.com | Friedländer synthesis using reusable cobalt/copper-doped aerogels. tandfonline.com |
| Efficiency | Long reaction times, often multi-step procedures. nih.gov | Short reaction times, one-pot synthesis. nih.gov | One-pot synthesis of quinoline derivatives. nih.gov |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(Quinolin-2-ylmethoxy)aniline, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Cyclocondensation of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in methanol using sulfuric acid as a catalyst. This method requires precise control of temperature (60–80°C) and reaction time (6–12 hours) to avoid side products like over-oxidized quinoline derivatives .
- Route 2: Etherification of 4-aminophenol with 2-(chloromethyl)quinoline under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization depends on stoichiometric ratios (1:1.2 for quinoline:aniline) and inert atmosphere to prevent oxidation of the aniline group .
Q. Q2. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?
Methodological Answer:
- NMR Analysis:
- ¹H NMR (DMSO-d₆): Aromatic protons of quinoline appear as doublets at δ 8.2–8.5 ppm. The aniline NH₂ group shows broad singlets at δ 5.8–6.2 ppm, sensitive to solvent purity .
- ¹³C NMR: The quinoline C-2 methoxy carbon resonates at δ 55–57 ppm, while the ether-linked oxygen carbon (C-O) appears at δ 68–70 ppm .
- Mass Spectrometry: HRMS (ESI⁺) should show [M+H]⁺ at m/z 297.1234 (calculated for C₁₇H₁₇N₂O₂⁺). Deviations >0.005 Da indicate impurities .
Advanced Research Questions
Q. Q3. How does the electronic configuration of this compound influence its binding to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density. The quinoline ring’s electron-deficient π-system enhances binding to hydrophobic pockets (e.g., in kinases), while the aniline group’s lone pair facilitates hydrogen bonding .
- Structure-Activity Relationship (SAR): Modify the methoxy group to trifluoromethyl or nitro groups to test steric/electronic effects on inhibition potency. For example, 4-(Quinolin-2-ylmethoxy)-3-nitroaniline showed 3x higher binding affinity to tyrosine kinases in preliminary assays .
Q. Q4. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Triangulation: Cross-validate cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) to distinguish true activity from assay artifacts. For example, a derivative reported as cytotoxic (IC₅₀ = 5 μM in MTT) showed no effect in ATP assays due to redox interference .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites. A 2015 study found that the parent compound’s anti-inflammatory activity was actually mediated by its hydroxylated metabolite (4-(Quinolin-2-ylmethoxy)-3-hydroxyaniline) .
Q. Q5. How can researchers optimize the stability of this compound in aqueous solutions for in vivo studies?
Methodological Answer:
- pH Adjustment: Stabilize the aniline group by maintaining pH >7.5 (e.g., with phosphate buffer), preventing protonation and oxidation. At pH 7.4, degradation half-life increases from 2 hours (pH 5) to 24 hours .
- Lyophilization: Formulate as a lyophilized powder with cyclodextrin (e.g., HP-β-CD) to enhance solubility (from 0.1 mg/mL to 5 mg/mL) and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
